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molecular formula C9H10N4 B022794 4-(1H-1,2,4-triazol-1-ylmethyl)aniline CAS No. 119192-10-8

4-(1H-1,2,4-triazol-1-ylmethyl)aniline

Cat. No. B022794
M. Wt: 174.2 g/mol
InChI Key: ZGLQVRIVLWGDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05717104

Procedure details

A stainless steel vessel was inerted with nitrogen and connected via its vent to a mobile scrubber unit. The scrubber was charged with very dilute hydrochloric acid. The vessel was charged with 96% ethanol (40 kg) followed by 1-(4-nitrobenzyl)-1,2,4-triazole (9.62 kg). The vessel was re-inerted with nitrogen and a slurry of 10% Pd/c catalyst (Engelhardt type 4505, 192 g) in water added to the stirred batch via the addition funnel. The vessel, funnel and line were rinsed with water. Total water used was 16 l. The batch was well stirred and heated to 60° C. A solution of ammonium formate (13.95 kg) in water (3 l) was metered into the reactor over 1 hour. Batch temperature settled at 65° C. At the end of this addition, the batch was heated at 70°-75° C. for a further 1 hour. Tlc showed complete reaction and single spot formation. The batch was cooled to 60° C. and passed through a pressure filter coated with hyflo (1.5 kg) to another vessel. The reaction vessel, filter and lines were washed with water (10 l). A further batch of 1-(4-nitrobenzyl)-1,2,4-triazole (9.585 kg) was then reduced in the same way. This batch was filtered and added to the previously filtered batch together with a 10 1 water wash of the vessel, filter and lines. The combined, filtered batch (215 l) was distilled at atmospheric pressure until 70 1 of distillate had been removed (vapour temperature was 83° C. at this point). Water (30 l) was added and the distillation continued until the vapour temperature reached 95° C. (106 1 total distillate). The pressure in the distillation vessel was then reduced to allow distillation at a boiling point of ≤70° C. A further 70 1 of distillate was removed to leave a residual volume of 69 l. The batch had crystallised at this point and the slurry was cooled to ≤20° C. over 1 hour. The batch was gently stirred and aged overnight. The batch was cooled to 0° C., aged for 1 hour and then filtered. The solid was washed with water at 0°-5° C. (10 l). The batch was dried overnight at 50° C., in vacuo with a nitrogen bleed to give 1-(4-aminobenzyl)-1,2,4-triazole in 96% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 kg
Type
reactant
Reaction Step Two
Quantity
9.62 kg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.C(O)C.[N+:5]([C:8]1[CH:19]=[CH:18][C:11]([CH2:12][N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)=[CH:10][CH:9]=1)([O-])=O>O.[Pd]>[NH2:5][C:8]1[CH:19]=[CH:18][C:11]([CH2:12][N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
40 kg
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
9.62 kg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CN2N=CN=C2)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The batch was well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A stainless steel vessel was inerted with nitrogen and connected via its vent to a mobile scrubber unit
WASH
Type
WASH
Details
The vessel, funnel and line were rinsed with water
CUSTOM
Type
CUSTOM
Details
settled at 65° C
ADDITION
Type
ADDITION
Details
At the end of this addition
TEMPERATURE
Type
TEMPERATURE
Details
the batch was heated at 70°-75° C. for a further 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
reaction and single spot formation
TEMPERATURE
Type
TEMPERATURE
Details
The batch was cooled to 60° C.
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
coated with hyflo (1.5 kg) to another vessel
FILTRATION
Type
FILTRATION
Details
The reaction vessel, filter
WASH
Type
WASH
Details
lines were washed with water (10 l)
FILTRATION
Type
FILTRATION
Details
This batch was filtered
ADDITION
Type
ADDITION
Details
added to the previously filtered batch together with a 10 1 water
WASH
Type
WASH
Details
wash of the vessel
FILTRATION
Type
FILTRATION
Details
filter
FILTRATION
Type
FILTRATION
Details
filtered batch (215 l)
DISTILLATION
Type
DISTILLATION
Details
was distilled at atmospheric pressure until 70 1 of distillate
CUSTOM
Type
CUSTOM
Details
had been removed (vapour temperature
CUSTOM
Type
CUSTOM
Details
was 83° C. at this point
ADDITION
Type
ADDITION
Details
Water (30 l) was added
DISTILLATION
Type
DISTILLATION
Details
the distillation
CUSTOM
Type
CUSTOM
Details
reached 95° C.
DISTILLATION
Type
DISTILLATION
Details
distillation at a boiling point of ≤70° C
CUSTOM
Type
CUSTOM
Details
A further 70 1 of distillate was removed
CUSTOM
Type
CUSTOM
Details
to leave a residual volume of 69 l
CUSTOM
Type
CUSTOM
Details
The batch had crystallised at this point
TEMPERATURE
Type
TEMPERATURE
Details
the slurry was cooled to ≤20° C. over 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The batch was gently stirred
WAIT
Type
WAIT
Details
aged overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The batch was cooled to 0° C.
WAIT
Type
WAIT
Details
aged for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water at 0°-5° C. (10 l)
CUSTOM
Type
CUSTOM
Details
The batch was dried overnight at 50° C., in vacuo with a nitrogen
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C(CN2N=CN=C2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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